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Compound of Interest

Compound Name:
butyl (2,4-

dimethylphenyl)carbamate

CAS No.: 113579-11-6

Cat. No.: B3961058

Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals. Goal: To provide an

authoritative, mechanism-based guide for identifying carbamate ester functional groups (-NH-

COO-) using Infrared Spectroscopy, distinguishing them from structurally similar amides,

esters, and ureas.

Mechanistic Basis: The Hybrid Resonance
To accurately interpret the IR spectrum of a carbamate, one must first understand its electronic

hybrid nature. The carbamate functional group is electronically situated between an ester and

an amide.

Inductive Effect (-I): The alkoxy oxygen (-O-R) is electronegative, withdrawing electron

density from the carbonyl carbon. This strengthens the C=O bond (increasing

, the force constant), tending to raise the stretching frequency relative to an amide.

Resonance Effect (+M): The nitrogen lone pair donates electron density into the carbonyl
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-system (similar to amides), lowering the C=O bond order. However, the alkoxy oxygen also
competes for resonance donation, though less effectively than nitrogen.

Net Result: The carbamate C=O bond is generally stronger (higher frequency) than an amide

C=O but weaker (lower frequency) than a pure ester C=O. This intermediate position is the

primary diagnostic feature.

Visualizing the Resonance Hybrid
The following diagram illustrates the competing electronic effects that define the carbamate

vibrational signature.
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Caption: Competing resonance and inductive effects place the carbamate C=O frequency

between amides and esters.

Diagnostic Regions & Characteristic Peaks[1][2][3]
[4][5][6][7][8]
A. The N-H Stretching Region (3500 – 3200 cm⁻¹)
Like amides, carbamates exhibit N-H stretching vibrations. The appearance depends heavily

on hydrogen bonding (H-bonding) and substitution.

Free N-H (Dilute Solution): Sharp band at 3400–3500 cm⁻¹.

H-Bonded N-H (Solid/Neat): Broadened band at 3200–3400 cm⁻¹.
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Primary Carbamates (-NH₂): Show two bands (asymmetric and symmetric stretch).

Secondary Carbamates (-NHR): Show a single band.

B. The Carbonyl Region (1800 – 1650 cm⁻¹) – The Critical
Identifier
The C=O stretch is the most intense and useful band.

Frequency: Typically 1690 – 1740 cm⁻¹.

Comparison:

Amides (I band): 1650 – 1690 cm⁻¹ (Lower)

Esters: 1735 – 1750 cm⁻¹ (Higher)

Carbamates: 1700 – 1725 cm⁻¹ (Intermediate)

Splitting: Carbamate carbonyls often appear as a doublet or show a shoulder. This can arise

from:

Fermi Resonance: Interaction between the C=O fundamental and the overtone of a lower-

frequency mode (often the C-N stretch or deformation).

Rotamers: Coexistence of cis and trans conformers about the C-N bond.

C. The "Fingerprint" Mixed Modes (1600 – 1000 cm⁻¹)
Amide II-like Band (N-H Bend + C-N Stretch):

Secondary carbamates show a band for N-H bending coupled with C-N stretching.

Position:1500 – 1620 cm⁻¹.[1]

Note: This is often weaker or found at slightly different frequencies than the classic Amide

II band of polypeptides (~1550 cm⁻¹).

C-O Stretching (Ester-like):
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Position:1000 – 1300 cm⁻¹.

Often appears as two bands (symmetric and asymmetric O-C-O stretches), similar to

esters but influenced by the nitrogen.

Comparative Analysis Guide
Use this table to distinguish carbamates from common interfering functional groups.

Feature
Carbamate (-
NH-COO-)

Amide (-NH-
CO-)

Ester (-COO-)
Urea (-NH-CO-
NH-)

C=O Stretch

1690 – 1740

cm⁻¹ (High

intensity)

1630 – 1690

cm⁻¹ (Broad,

Strong)

1735 – 1750

cm⁻¹ (Sharp,

Strong)

1630 – 1670

cm⁻¹ (Broad)

N-H Stretch
3200 – 3500

cm⁻¹ (Present)

3200 – 3500

cm⁻¹ (Present)
Absent

3200 – 3500

cm⁻¹ (Multiple

bands)

N-H Bend

1500 – 1620

cm⁻¹ (Variable

intensity)

~1550 cm⁻¹

(Strong "Amide

II")

Absent
~1550 – 1620

cm⁻¹

C-O Stretch
1000 – 1300

cm⁻¹ (Strong)
Absent

1000 – 1300

cm⁻¹ (Strong)
Absent

Key Differentiator

Higher C=O than

Amide; N-H

present (unlike

Ester).

Lower C=O;

Strong Amide II.

No N-H; Higher

C=O.

Lower C=O;

Complex N-H

region.

Experimental Protocol: The Dilution Test (Self-
Validating System)
To confirm that a broad peak in the 3300 cm⁻¹ region is indeed an intermolecularly H-bonded

N-H stretch (characteristic of carbamates in solid/neat form) and not an impurity or

intramolecular feature, perform the Dilution Test.
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Methodology:
Baseline Scan: Acquire the spectrum of the sample as a neat liquid or solid (KBr pellet/ATR).

Note the broad N-H peak at ~3300 cm⁻¹ and the C=O frequency.

Solution Preparation: Dissolve the sample in a non-polar, non-H-bonding solvent (e.g., dry

or

) at a high concentration (e.g., 0.1 M).

Stepwise Dilution:

Run scans at 0.1 M, 0.01 M, and 0.001 M.

Use a matched solvent cell to subtract solvent background.

Interpretation:
Intermolecular H-Bonding (Typical Carbamate): As concentration decreases, the broad band

at ~3300 cm⁻¹ will disappear, and a sharp "Free N-H" band will appear at ~3450 cm⁻¹. The

C=O peak may also shift to a slightly higher frequency (e.g., +10-20 cm⁻¹).

Intramolecular H-Bonding: The ratio of the broad vs. sharp peaks remains constant upon

dilution.

Validation: This confirms the presence of the -NH group and its H-bonding capability,

distinguishing it from non-exchangeable protons or O-H impurities.

Identification Logic Flow
The following decision tree outlines the logical steps to assign a Carbamate functionality based

on spectral data.
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(C=O < 1670, No C-O)

< 1670 cm⁻¹

No

CONFIRMED CARBAMATE
(C=O ~1700-1740 + N-H + C-O)

Yes
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Caption: Decision tree for distinguishing carbamates from esters, amides, and ureas.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b3961058?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3961058?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

